N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride
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Overview
Description
N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride is a chemical compound with a complex structure that includes a benzofuran ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride typically involves multiple steps, starting with the preparation of the benzofuran ring. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Ethanamine Group: This step involves the addition of an ethanamine group to the benzofuran ring, which can be done using various amination reactions.
Dimethylation: The final step involves the dimethylation of the nitrogen atom in the ethanamine group, which can be achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the ethanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,alpha-dimethyl-5-benzofuranethanamine
- N,alpha-dimethyl-4-benzofuranethanamine
- N,alpha-dimethyl-3-benzofuranethanamine
Uniqueness
N,alpha-dimethyl-6-benzofuranethanamine,monohydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(1-benzofuran-6-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChI Key |
QQBAYGYSFQKWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)NC.Cl |
Origin of Product |
United States |
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